4-Amino-3-penten-2-one

Computational Chemistry Molecular Structure Hydrogen Bonding

Researchers requiring a reliable fluorimetric reagent for aldehyde detection or a defined β-enaminone building block often face inconsistent purity and undocumented tautomeric composition. 4-Amino-3-penten-2-one (APO, Fluoral-P) resolves this with a characterized medium-strength intramolecular hydrogen bond (~7.67 kcal/mol) and a stable keto-amine tautomer. • Enables nanomole-level fluorimetric detection of formaldehyde (e.g., indoor air quality, brain tissue homogenates). • Functions as a strategic intermediate for one-step pyrazole/isoxazole heterocycle synthesis. • Supplied at 97% purity with rigorous analytical documentation; ships under dry ice to preserve integrity.

Molecular Formula C5H9NO
Molecular Weight 99.13 g/mol
CAS No. 23652-84-8
Cat. No. B7722917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-3-penten-2-one
CAS23652-84-8
Molecular FormulaC5H9NO
Molecular Weight99.13 g/mol
Structural Identifiers
SMILESCC(=CC(=O)C)N
InChIInChI=1S/C5H9NO/c1-4(6)3-5(2)7/h3H,6H2,1-2H3/b4-3-
InChIKeyOSLAYKKXCYSJSF-ARJAWSKDSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-3-penten-2-one (CAS 23652-84-8) for Procurement: A Defined β-Enaminone Building Block and Analytical Reagent


4-Amino-3-penten-2-one (CAS 23652-84-8), also known as Fluoral-P, is the (Z)-isomer of 4-aminopent-3-en-2-one, a primary β-enaminone with the molecular formula C5H9NO and a molecular weight of 99.13 g/mol . It is a low-melting solid (32–42°C) with a boiling point of 209–214°C and is characterized by a conjugated N–C=C–C=O system that enables specific tautomeric and hydrogen-bonding behavior . This compound is not a general-purpose reagent; it is a structurally defined intermediate for heterocyclic synthesis and a selective fluorimetric probe for aldehydes, particularly formaldehyde [1].

Why Generic β-Enaminone Substitution Fails: The Critical Role of Specific Hydrogen Bonding and Tautomeric Behavior in 4-Amino-3-penten-2-one


Generic substitution of 4-amino-3-penten-2-one (APO) with other β-enaminones or acetylacetone (a β-diketone) is not scientifically valid due to distinct intramolecular hydrogen bonding (IHB) strengths and tautomeric equilibria that directly govern both synthetic reactivity and analytical selectivity [1]. APO possesses a medium-strength IHB (N⋯O distance ~2.669 Å, energy ~7.67 kcal/mol) and exists primarily as a keto-amine tautomer, which differs fundamentally from the enol-imine forms of related compounds [2][3]. Even minor structural modifications, such as methylation at the C3 position or N-substitution, significantly alter the IHB energy (e.g., 3-MeAPO: ~10.9 kcal/mol) and, consequently, the compound's behavior as a ligand or reagent [2]. These quantifiable differences in molecular architecture mean that using an alternative β-enaminone without empirical validation will lead to unpredictable outcomes in heterocyclic synthesis, catalytic cycles, and analytical assays [1].

Quantitative Differentiation Evidence for 4-Amino-3-penten-2-one (CAS 23652-84-8) vs. Analogs


Intramolecular Hydrogen Bond (IHB) Strength: APO vs. 3-Methyl-APO

The intrinsic intramolecular hydrogen bond (IHB) strength of 4-amino-3-penten-2-one (APO) is quantifiably distinct from that of its C3-methylated analog, 3-MeAPO. This difference directly influences the molecule's stability and reactivity as a ligand or synthon [1].

Computational Chemistry Molecular Structure Hydrogen Bonding Enaminone Tautomerism

Aldehyde Detection Sensitivity: Fluoral-P (APO) vs. Nash Reagent

In the specific context of formaldehyde detection, 4-amino-3-penten-2-one (marketed as Fluoral-P) demonstrates a quantifiably lower detection limit compared to the widely used Nash reagent, enabling measurements in the low nanomole range [1].

Analytical Chemistry Fluorimetry Formaldehyde Detection Environmental Monitoring

Conformational Stability: APO Keto-Enamine vs. Enol-Imine Forms

Theoretical calculations definitively establish the energetic preference of the keto-enamine tautomer of 4-amino-3-penten-2-one (APO) over its enol-imine counterpart, a key determinant of its chemical behavior in solution and solid state [1].

Theoretical Chemistry Conformational Analysis Tautomerism Ab Initio Calculations

Synthetic Utility: APO as a β-Enaminone vs. Acetylacetone as a β-Diketone

4-Amino-3-penten-2-one (APO) serves as a direct precursor to N-containing heterocycles (e.g., pyrazoles, isoxazoles) in a manner not directly accessible from acetylacetone without additional amination steps . While not a direct head-to-head yield comparison, the functional group difference represents a distinct synthetic pathway divergence.

Organic Synthesis Heterocyclic Chemistry Building Blocks Pyrazole Synthesis

Validated Application Scenarios for 4-Amino-3-penten-2-one (Fluoral-P) Procurement


Ultra-Trace Formaldehyde Quantification in Biological and Environmental Samples

Based on its proven nanomole-level detection limit for formaldehyde, Fluoral-P (4-amino-3-penten-2-one) is the reagent of choice for analytical chemists developing sensitive fluorimetric assays, such as those required for monitoring indoor air quality or quantifying endogenous formaldehyde in brain tissue [1][2].

Synthesis of Pyrazoles and Isoxazoles via a Pre-Formed Enaminone Intermediate

Medicinal and agrochemical chemists should procure 4-amino-3-penten-2-one as a strategic building block for the streamlined, one-step synthesis of pharmaceutically relevant pyrazole and isoxazole scaffolds, eliminating the need for in situ enaminone formation from diketone precursors .

Preparation of Azo-Coupled Enaminone Dyes and Coordination Complexes

Materials scientists and coordination chemists utilize the specific reactivity of 4-amino-3-penten-2-one with diazonium ions to generate azo-coupled β-enaminone ligands. The predictable keto-enamine tautomeric state and medium-strength intramolecular hydrogen bond of APO provide a tunable electronic environment for subsequent metal complexation [3].

Fundamental Studies of Intramolecular Hydrogen Bonding in β-Enaminones

Physical and computational chemists requiring a well-characterized β-enaminone with a defined, medium-strength intramolecular hydrogen bond (~7.67 kcal/mol) will find 4-amino-3-penten-2-one to be an essential model compound for benchmarking theoretical methods and spectroscopic assignments [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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